
6-(bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is a heterocyclic compound that contains both bromomethyl and trifluoromethyl groups attached to a pyridazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one typically involves the bromination of a precursor compound. One common method is the bromination of 6-(trifluoromethyl)pyridazin-3(2H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromomethyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative, while oxidation might produce a carboxylic acid or aldehyde derivative.
Aplicaciones Científicas De Investigación
6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors or liquid crystals.
Chemical Biology: It can be employed as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Mecanismo De Acción
The mechanism of action of 6-(bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, thereby modulating its activity. The bromomethyl group can serve as a reactive handle for covalent modification of the target, while the trifluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)pyridazin-3-amine: This compound lacks the bromomethyl group but retains the trifluoromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Trifluoromethyl)pyridazin-3-amine: Similar to the above compound but with the trifluoromethyl group at a different position, affecting its reactivity and binding properties.
Uniqueness
6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and electronic properties
Propiedades
Fórmula molecular |
C6H4BrF3N2O |
|---|---|
Peso molecular |
257.01 g/mol |
Nombre IUPAC |
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H4BrF3N2O/c7-2-3-1-4(6(8,9)10)5(13)12-11-3/h1H,2H2,(H,12,13) |
Clave InChI |
MSPKXXDHXUMTFV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NN=C1CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
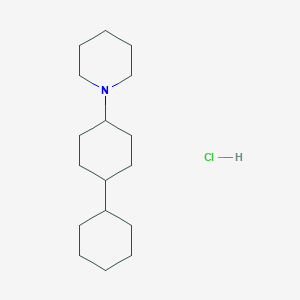
![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
![4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14011831.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
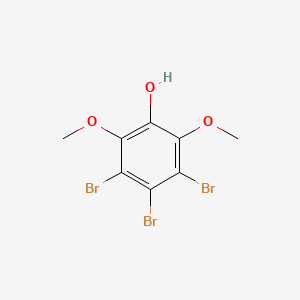


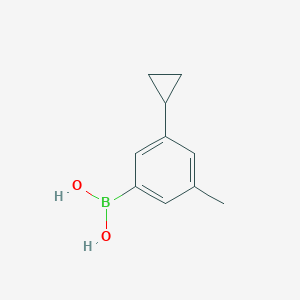
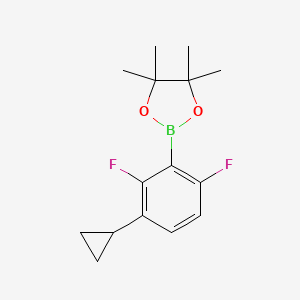
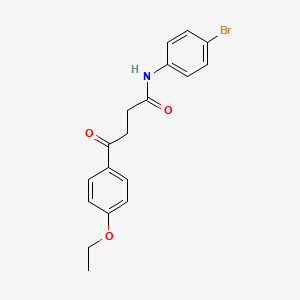
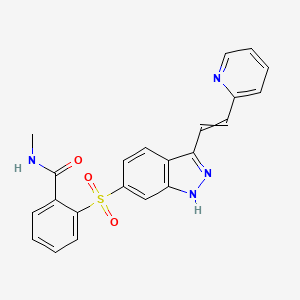
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
